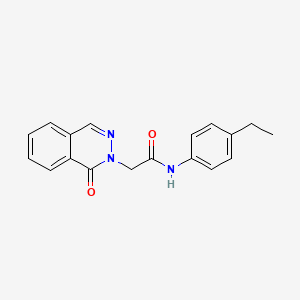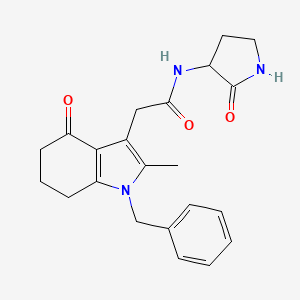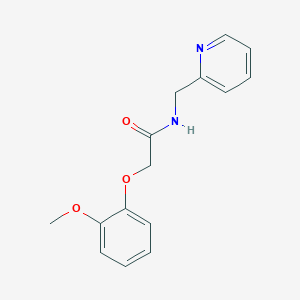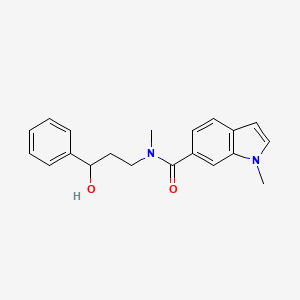
N-(3-methoxyphenyl)-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-quinolinecarboxamide, also known as MQC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MQC belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological activities.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-2-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. This compound has also been shown to inhibit the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest, inhibit migration and invasion, and reduce tumor growth. In Alzheimer's disease, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurotoxicity. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration and improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-2-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown low toxicity in vitro and in vivo. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-methoxyphenyl)-2-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties to increase its efficacy in vivo. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-2-quinolinecarboxamide involves the condensation reaction of 3-methoxyaniline and 2-chloroquinoline-3-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is obtained after purification by recrystallization. The chemical structure of this compound is shown below:
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-quinolinecarboxamide has been studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease, this compound has been studied for its potential to protect dopaminergic neurons from degeneration.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-7-4-6-13(11-14)18-17(20)16-10-9-12-5-2-3-8-15(12)19-16/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMUJSWFEBSFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1,3-benzodioxol-5-yloxy)acetyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5679245.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5679254.png)
![2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one](/img/structure/B5679261.png)

![4-fluoro-3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]benzenesulfonamide](/img/structure/B5679271.png)
![N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5679278.png)
![2-(tetrahydro-2-furanylmethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679283.png)
![(4aS*,7aR*)-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5679291.png)
![4,6-dimethoxy-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5679296.png)


![8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5679313.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5679316.png)
